molecular formula C21H27N3O2Si B14904986 3-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

3-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14904986
M. Wt: 381.5 g/mol
InChI Key: HRNHLUIYPXDQAX-UHFFFAOYSA-N
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Description

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a triazolone core structure. This compound is notable for its incorporation of a tert-butyldiphenylsilyl group, which is often used as a protecting group in organic synthesis due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple stepsThis can be achieved through the reaction of a suitable triazolone precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like fluoride ions for deprotection of the silyl group .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler triazolone derivatives .

Scientific Research Applications

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides stability, allowing the compound to participate in various biochemical pathways without premature degradation. The triazolone core can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone core and a tert-butyldiphenylsilyl protecting group. This combination provides both stability and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C21H27N3O2Si

Molecular Weight

381.5 g/mol

IUPAC Name

3-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-ethyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C21H27N3O2Si/c1-5-24-19(22-23-20(24)25)16-26-27(21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,5,16H2,1-4H3,(H,23,25)

InChI Key

HRNHLUIYPXDQAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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